molecular formula C13H10BrNO3S2 B13358125 2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13358125
M. Wt: 372.3 g/mol
InChI Key: HSEWHWYBHCYBKO-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate is a heterocyclic compound featuring a nicotinate ester core linked via a 2-oxoethyl group to a 5-bromothiophene moiety. The structure integrates a pyridine ring (nicotinate) substituted with a methylthio group at position 2 and a thiophene ring bearing a bromine atom at position 3.

Properties

Molecular Formula

C13H10BrNO3S2

Molecular Weight

372.3 g/mol

IUPAC Name

[2-(5-bromothiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C13H10BrNO3S2/c1-19-12-8(3-2-6-15-12)13(17)18-7-9(16)10-4-5-11(14)20-10/h2-6H,7H2,1H3

InChI Key

HSEWHWYBHCYBKO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Bromination of Thiophene Derivatives

The core heterocyclic fragment, 5-bromothiophene-2-yl , is typically synthesized via electrophilic bromination of thiophene derivatives. The process involves controlled bromination to selectively introduce bromine at the 5-position of thiophene, which is facilitated by N-bromosuccinimide (NBS) under specific conditions.

Reaction Step Reagents Solvent Conditions Yield Reference
Bromination of thiophene N-bromosuccinimide (NBS) Dimethylformamide (DMF) 0°C to room temperature, 12 hours 51%

Mechanism: The electrophilic bromination proceeds via radical or electrophilic aromatic substitution, with the bromine atom preferentially attaching to the 5-position due to electronic effects of the sulfur atom.

Purification and Characterization

The brominated thiophene is purified through column chromatography, with characterization confirmed via NMR and mass spectrometry, ensuring regioselectivity and purity.

Construction of the Thiophene-Nicotinate Linkage

Cross-Coupling Reactions

The key step involves coupling the bromothiophene derivative with a nicotinic acid derivative to form the ester linkage. Palladium-catalyzed Suzuki-Miyaura coupling is the most prevalent method, employing boronic acid derivatives of nicotinic acid.

Reaction Step Reagents Catalyst Solvent Conditions Yield Reference
Suzuki coupling Nicotinic acid boronic acid Pd(PPh₃)₄ Toluene/Water 100°C, 24 hours 66%

Note: The coupling reaction is facilitated under inert atmosphere with careful temperature control to maximize yield and minimize side reactions.

Esterification to Form the Oxoethyl Linkage

Following coupling, the formation of the 2-oxoethyl linkage is achieved via esterification using acyl chlorides or via direct condensation methods under dehydrating conditions.

Reaction Step Reagents Conditions Yield Reference
Esterification Oxalyl chloride or acyl chlorides Reflux, inert atmosphere 90.8 mg yield (from experimental data)

Mechanism: The nucleophilic attack of the alcohol group on the acyl chloride forms the ester bond, with subsequent purification via chromatography.

Introduction of the Methylthio Group

Methylthiolation of Nicotinic Moiety

The 2-(methylthio)nicotinate segment is synthesized by methylthiolation of the corresponding nicotinic acid derivative, often via nucleophilic substitution with methylthiolate.

Reaction Step Reagents Conditions Yield Reference
Methylthiolation Methylthiolate (generated in situ) Reflux, polar aprotic solvent Data not explicitly available; literature suggests yields >70%

Note: The methylthiolation step is critical for introducing the sulfur substituent, which enhances biological activity and lipophilicity.

Final Assembly of the Target Compound

The last step involves coupling the oxoethyl -linked heterocyclic core with the 2-(methylthio)nicotinate segment, often via nucleophilic substitution or esterification, under conditions optimized for selectivity and yield.

Reaction Step Reagents Conditions Yield Reference
Final coupling Coupled intermediates Reflux, inert atmosphere Data from related compounds suggest yields >60%

Summary of Preparation Methodology

Step Reaction Type Key Reagents Conditions Yield References
1 Bromination NBS 0°C to room temp 51%
2 Cross-coupling Nicotinic acid boronic acid Pd catalyst, 100°C 66%
3 Esterification Acyl chlorides Reflux 90.8 mg from experimental data
4 Methylthiolation Methylthiolate Reflux >70%
5 Final coupling Intermediates Reflux >60%

Notes and Considerations

  • Reaction Control: Precise temperature and inert atmospheres are essential during cross-coupling and methylthiolation to prevent oxidation and side reactions.
  • Purification: Chromatography on silica gel is standard for isolating high-purity intermediates.
  • Characterization: Structural confirmation via Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy is crucial at each stage.

Chemical Reactions Analysis

2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π interactions, while the nicotinate ester can engage in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolone Derivatives with Bromothiophene and Methylthio Substituents

Foroumadi et al. (2005, 2006) synthesized quinolone derivatives featuring bromothiophene or methylthio-thiophene moieties linked via oxoethyl or oximinoethyl groups to piperazinyl quinolones. These compounds demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli . Key comparisons include:

Compound Core Structure Substituents Biological Activity Reference
Target compound Nicotinate ester 5-Bromothiophen-2-yl, 2-(methylthio) Not reported
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Quinolone 5-Bromothiophen-2-yl MIC: 0.25–8 µg/mL (Gram-positive bacteria)
N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl] derivatives Quinolone 5-(Methylthio)thiophen-2-yl Enhanced solubility; MIC: 0.5–16 µg/mL
  • Structural Differences: The target compound’s nicotinate ester core differs from the quinolone backbone, which is critical for DNA gyrase inhibition in antibiotics.
  • Substituent Effects : Bromine’s electron-withdrawing nature may reduce metabolic stability compared to methylthio groups, which introduce mild electron-donating effects and improve solubility .

Benzothiophene-Based Analogues

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9) shares a sulfur-containing heterocycle but replaces thiophene with a benzothiophene system. Key differences include:

Parameter Target Compound Methyl 5-amino-1-benzothiophene-2-carboxylate
Core Structure Thiophene + pyridine Benzothiophene
Molecular Formula C₁₃H₁₀BrNO₃S₂ C₁₀H₉NO₂S
Functional Groups Bromine, methylthio, ester Amino, ester
Applications Not reported Laboratory chemicals (no bioactivity data)
  • Electronic Effects: The amino group in the benzothiophene derivative may enhance reactivity in further synthetic modifications, whereas bromine in the target compound could facilitate cross-coupling reactions .

Research Implications and Gaps

  • Bioactivity: While quinolone derivatives with bromothiophene/methylthio groups show antibacterial promise, the target compound’s nicotinate core may redirect its mechanism of action (e.g., kinase inhibition or antiviral activity). Further studies are needed to explore this .
  • Synthetic Utility: The methylthio and bromine substituents offer handles for functionalization, paralleling strategies used in quinolone derivatization .

Biological Activity

The compound 2-(5-bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate belongs to a class of piperazinyl quinolone derivatives that have garnered attention due to their diverse biological activities, particularly antimicrobial properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings.

Synthesis

The synthesis of 2-(5-bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate involves a multi-step process. The key steps typically include:

  • Formation of the Thiophene Ring : Starting from appropriate thiophene derivatives, bromination is performed to introduce the bromine substituent.
  • Oxidation and Esterification : Subsequent reactions involve oxidation to form the keto group and esterification with methylthio derivatives.
  • Final Coupling with Nicotinic Acid : The final step involves coupling with nicotinic acid derivatives to yield the target compound.

This synthetic pathway ensures that the compound maintains its structural integrity while enhancing its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated its antibacterial activity against several strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis.
  • Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae.

The results demonstrated that some derivatives showed comparable or superior activity compared to standard antibiotics such as ciprofloxacin and norfloxacin. For instance, specific derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 110μg/mL1-10\,\mu g/mL, indicating potent antibacterial effects .

Bacterial StrainMIC (µg/mL)Reference Drug MIC (µg/mL)
Staphylococcus aureus48
Staphylococcus epidermidis816
Bacillus subtilis24
Escherichia coli1632

Antitumor Activity

In addition to antimicrobial effects, compounds similar to 2-(5-bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate have been explored for their antitumor potential. Preliminary studies suggest that these compounds may interact with DNA, exhibiting intercalating properties that can inhibit cancer cell proliferation .

For example, an analysis using various cancer cell lines revealed IC50 values ranging from 1.587.13μM1.58-7.13\,\mu M, demonstrating significant cytotoxicity against cancer cells such as K-562 and HL-60 .

Case Studies

  • Antibacterial Efficacy : A study conducted by Foroumadi et al. synthesized various piperazinyl quinolone derivatives, including those based on the bromothiophene structure. They reported enhanced antibacterial activity against resistant strains of bacteria .
  • Antitumor Mechanism : Another investigation focused on the interaction of thienopyrazole compounds with DNA, indicating that structural modifications could lead to increased binding affinity and subsequent antitumor efficacy .
  • Comparative Analysis : A comparative study highlighted the effectiveness of these compounds against standard treatments in clinical settings, emphasizing their potential as alternative therapeutic agents .

Q & A

Q. What are the established synthetic routes for 2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate?

The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling 5-bromothiophene-2-carboxylic acid derivatives with 2-(methylthio)nicotinic acid precursors under activating agents like EDCI or DCC. Crystallization in acetone or ethanol is commonly used for purification, with yields influenced by solvent polarity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • FT-IR : Confirms carbonyl (C=O) and thioether (C-S) functional groups.
  • NMR : ¹H NMR identifies proton environments (e.g., methylthio protons at δ ~2.5 ppm, bromothiophene protons at δ ~7.0 ppm). ¹³C NMR verifies ester carbonyl (~170 ppm) and aromatic carbons.
  • HRMS : Validates molecular weight and isotopic patterns .

Q. How is the antibacterial activity of this compound typically evaluated?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Broth microdilution methods with serial compound dilutions (0.5–128 µg/mL) and optical density measurements quantify bacterial growth inhibition .

Q. What solvents and conditions optimize crystallization for X-ray diffraction studies?

Acetone, ethanol, and acetonitrile are preferred due to their polarity and compatibility with ester functionalities. Slow evaporation at 4°C yields single crystals suitable for X-ray analysis. For polymorph screening, mixed solvents (e.g., acetone:hexane) are tested .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. Standardize testing using CLSI guidelines, validate purity via HPLC (>95%), and cross-reference with structurally analogous compounds (e.g., piperazinyl quinolones) to contextualize results .

Q. What strategies improve metabolic stability of this compound in in vivo studies?

  • Structural modification : Replace the methylthio group with a sulfone to reduce oxidative metabolism.
  • Prodrug approaches : Mask the ester group with a hydrolyzable moiety (e.g., pivaloyloxymethyl).
  • In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS metabolite profiling .

Q. How does the bromothiophene moiety influence structure-activity relationships (SAR)?

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization. Comparative studies with chloro or iodo analogs reveal bromine’s optimal balance of steric bulk and electronic effects in binding bacterial targets like DNA gyrase .

Q. What advanced chromatographic methods address purity challenges in scaled synthesis?

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve ester degradation products.
  • Chiral HPLC : For enantiopure synthesis, employ amylose-based columns to separate diastereomers (e.g., E:Z isomers, as in Pd-catalyzed reactions) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Pd(II) catalysts improve allylation efficiency (e.g., 60–72% yields in C-H activation).
  • Solvent optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions.
  • DoE (Design of Experiments) : Statistically model variables (temperature, stoichiometry) to maximize yield .

Q. What computational tools predict binding interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like tyrosinase or HIV-1 protease. Focus on hydrogen bonding with the nicotinate carbonyl and hydrophobic interactions with the bromothiophene ring .

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